molecular formula C11H9NO3 B1368426 2-(Quinolin-6-yloxy)acetic acid

2-(Quinolin-6-yloxy)acetic acid

Cat. No.: B1368426
M. Wt: 203.19 g/mol
InChI Key: UVBULUOHBHWKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-6-yloxy)acetic acid is a quinoline derivative characterized by an acetic acid moiety linked via an oxygen atom to the 6-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The acetic acid group enhances solubility and facilitates chemical modifications, making this compound a versatile intermediate in drug discovery .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-quinolin-6-yloxyacetic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)7-15-9-3-4-10-8(6-9)2-1-5-12-10/h1-6H,7H2,(H,13,14)

InChI Key

UVBULUOHBHWKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC(=O)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties References
2-(Quinolin-6-yloxy)acetic acid -O- linkage at 6-position C₁₁H₉NO₃ 203.20 Pharmaceutical intermediate, solubility enhancer Inferred
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 2,4-dimethyl groups on quinoline C₁₃H₁₃NO₃ 231.25 Pharmaceutical intermediate
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Chloro, phenyl, and ketone groups C₁₇H₁₃ClNO₃ 314.75 Anticancer, anti-inflammatory research
2-Amino-2-(quinolin-6-yl)acetic acid Amino group replacing -O- linkage C₁₁H₁₀N₂O₂ 202.21 Enhanced reactivity for drug derivatization
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Difluoro substitution on acetate C₁₃H₁₁F₂NO₂ 251.23 Improved metabolic stability
Ethyl 2-(quinoline-8-yloxy) acetate -O- linkage at 8-position C₁₃H₁₃NO₃ 231.25 Synthetic intermediate (microwave-assisted routes)

Key Observations :

  • Chloro and Phenyl Groups (in compound): Enhance interaction with hydrophobic pockets in target proteins, relevant for anticancer activity . Fluorination (in Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate): Reduces metabolic degradation, extending half-life in vivo .

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